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Compound of Interest

Compound Name: CA inhibitor 1

Cat. No.: B10831186 Get Quote

This guide provides an in vitro comparison of newly synthesized inhibitors targeting human

carbonic anhydrase I (hCA I), a ubiquitous zinc-containing metalloenzyme involved in

fundamental physiological processes such as pH regulation and CO2 homeostasis. The

development of potent and selective hCA I inhibitors is of significant interest for various

therapeutic applications.[1] This document is intended for researchers, scientists, and

professionals in drug development, offering a comparative overview of inhibitor performance

based on recent experimental data.

Quantitative Comparison of Inhibitor Potency
The inhibitory effects of several newly synthesized compounds against hCA I have been

evaluated and compared with the clinically used standard, Acetazolamide (AAZ). The data,

presented in terms of inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀),

are summarized below. Lower values indicate higher potency.
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Compound
Class

Compound
hCA I Kᵢ
(nM)

hCA I IC₅₀
(µM)

Reference
Compound

Reference
hCA I Kᵢ
(nM)

Sulfonyl

Semicarbazid

es

5 (R=H) 14.4 -
Acetazolamid

e (1)
250

6 (R=4-CH₃) 11.8 -
Acetazolamid

e (1)
250

7 (R=4-F) 10.5 -
Acetazolamid

e (1)
250

8 (R=4-Cl) 9.8 -
Acetazolamid

e (1)
250

9 (R=4-Br) 8.5 -
Acetazolamid

e (1)
250

10 (R=4-NO₂) 3.5 -
Acetazolamid

e (1)
250

11 (R=4-Cl-3-

NO₂)
6.4 -

Acetazolamid

e (1)
250

12 (R=4-CN) 7.9 -
Acetazolamid

e (1)
250

13 (R=4-

NHCOCH₃)
12.5 -

Acetazolamid

e (1)
250

Carbohydraz

ones
1 46,000 40

Acetazolamid

e

49,000 (as Ki

in µM)

2 38,000 95
Acetazolamid

e

49,000 (as Ki

in µM)

3 47,000 48
Acetazolamid

e

49,000 (as Ki

in µM)

4 56,000 23
Acetazolamid

e

49,000 (as Ki

in µM)
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Sulfonamides

with Imide

Moieties

11 368 -
Acetazolamid

e
250

12 159 -
Acetazolamid

e
250

13 281 -
Acetazolamid

e
250

Flavonoids Quercetin 2,200 - - -

Catechin 12,800 - - -

Apigenin 6,500 - - -

Luteolin 4,800 - - -

Morin 9,500 - - -

Antiviral

Drugs
Abacavir 490 -

Acetazolamid

e
190

Emtricitabine 3,510 -
Acetazolamid

e
190

Lamivudine 2,840 -
Acetazolamid

e
190

Ribavirin 1,120 -
Acetazolamid

e
190

Ritonavir 980 -
Acetazolamid

e
190

Note: Data has been compiled from multiple sources.[2][3][4][5][6][7] Direct comparison

between different studies should be made with caution due to potential variations in

experimental conditions.
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The in vitro inhibitory activity of the synthesized compounds against hCA I is typically

determined using a stopped-flow or spectrophotometric assay that measures the enzyme's

esterase activity.

Determination of CA I Inhibition by Esterase Assay

This method is based on the spectrophotometric measurement of the hydrolysis of 4-

nitrophenylacetate (NPA) to 4-nitrophenolate, catalyzed by carbonic anhydrase.

Reagents and Materials:

Purified human carbonic anhydrase I isoenzyme

Tris-SO₄ buffer (0.05 M, pH 7.4)

4-Nitrophenylacetate (NPA) substrate solution (3 mM)

Synthesized inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

Spectrophotometer

Procedure:

The enzymatic reaction is prepared in a total volume of 3.0 mL.[5]

The reaction mixture contains 1.4 mL of 0.05 M Tris-SO₄ buffer (pH 7.4), 1.0 mL of 3 mM

4-nitrophenylacetate, 0.5 mL of H₂O, and 0.1 mL of the enzyme solution.[5]

A reference measurement is obtained using the same mixture but without the enzyme

solution.[5]

The change in absorbance at 348 nm is monitored over a period of 3 minutes at 25°C to

determine the rate of NPA hydrolysis to the 4-nitrophenylate ion.[5]

To determine the inhibitory effect, the enzyme is pre-incubated with various concentrations

of the inhibitor compound before adding the substrate.

The inhibition constants (Kᵢ) are then calculated from dose-response curves.
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Visualizations
Experimental Workflow for CA I Inhibition Assay

Workflow for In Vitro CA I Inhibition Assay
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Click to download full resolution via product page

Caption: Workflow for determining CA I inhibitory activity.

Simplified Signaling Context of Carbonic Anhydrase

Role of Carbonic Anhydrase in pH Regulation

CO2 + H2O

Carbonic Anhydrase I

Substrate

H+ + HCO3-

Intracellular pH Regulation

Catalysis

CA1 Inhibitor

Inhibition

Downstream Signaling Pathways
(e.g., cell proliferation, apoptosis)

Click to download full resolution via product page

Caption: CA1's role in cellular pH and downstream signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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